N-(3,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound classified under sulfanylacetamides. This compound features a complex structure that includes a sulfanyl group linked to an acetamide, as well as a pyrazinone moiety, which contributes to its potential biological activity. The compound is of significant interest due to its possible applications in medicinal chemistry and pharmacology.
The synthesis of N-(3,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control and solvent choice to optimize yield and purity. Monitoring techniques like thin-layer chromatography or high-performance liquid chromatography are often employed to assess progress throughout the synthesis.
The molecular formula for N-(3,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is . Its structure can be represented using various chemical notations:
InChI=1S/C22H24N3O2S/c1-14-9-10-17(15(2)11-14)26-20(25)23-12-18(27)16(13-24)19(23)22(26)28/h9-12H,13H2,1-8H3,(H,25,27)
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C
The compound has a molecular weight of approximately 396.51 g/mol. Its structural complexity indicates potential for diverse interactions within biological systems.
N-(3,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to ensure selectivity and yield. Reaction monitoring through spectroscopic methods is common practice.
The mechanism of action for N-(3,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within biological systems. The sulfanylacetamide moiety may modulate enzyme activity or receptor interactions, leading to various biological effects. Detailed studies are necessary to elucidate these pathways further.
The physical properties of N-(3,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide include:
Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles and electrophiles based on its functional groups.
N-(3,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has potential applications in medicinal chemistry due to its unique structural features that may confer biological activity. Research into its antimicrobial properties and efficacy against various diseases could lead to significant advancements in pharmaceutical development. Further investigation into its mechanism of action and therapeutic applications is warranted for future studies.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: